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(5-Methyl-1H-indol-2-yl)methanamine hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride – A Versatile Scaffold for Complex Molecule Synthesis
Application Note: (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride – A Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Strategic Value of the 2-Aminomethylindole Motif
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of thousands of biologically active compounds, from neurotransmitters like serotonin to a multitude of marketed pharmaceuticals.[1] While functionalization of the indole scaffold is a well-explored field, the strategic introduction of substituents at the C2 position offers unique advantages for molecular design. The (5-Methyl-1H-indol-2-yl)methanamine hydrochloride building block provides chemists with a bifunctional starting material of significant value. It combines the nucleophilic character of a primary amine with the unique reactivity of an indole ring substituted at the C2 position, a less electronically rich but sterically accessible site.
The methyl group at the C5 position provides a subtle yet important modification, enhancing lipophilicity and offering a potential metabolic blocking site without drastically altering the core electronic properties of the indole. This guide provides an in-depth exploration of this building block, detailing its properties and providing field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and organic synthesis to leverage its full potential.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is critical for successful reaction planning and execution. (5-Methyl-1H-indol-2-yl)methanamine hydrochloride is a solid material, typically handled with standard laboratory precautions. Its hydrochloride salt form enhances stability and water solubility compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ · HCl | PubChem[2] |
| Molecular Weight | 196.68 g/mol | Calculated |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in water, methanol. | General Knowledge[3] |
| InChIKey | GTYLUXIGUGWHBL-UHFFFAOYSA-N | PubChem[2] |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | General Practice[4] |
Safety and Handling
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride should be handled in a well-ventilated area, preferably a fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[6] For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.[3][4]
Synthetic Applications & Protocols
This building block's utility stems from two primary reactive sites: the primary amine on the methyl substituent and the C3 position of the indole ring. The following sections detail key transformations that leverage this reactivity.
Figure 1: Key synthetic pathways enabled by (5-Methyl-1H-indol-2-yl)methanamine.
N-Acylation: Synthesis of Amide Derivatives
Rationale: N-acylation is a fundamental and robust transformation for primary amines. The reaction with acyl chlorides, anhydrides, or activated esters proceeds readily to form stable amide bonds. This is a common strategy for introducing diverse side chains or for peptide coupling reactions. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl salt and the acid generated during the reaction without competing in the acylation.
Experimental Protocol: Synthesis of N-((5-Methyl-1H-indol-2-yl)methyl)acetamide
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (5-Methyl-1H-indol-2-yl)methanamine hydrochloride (1.0 g, 5.08 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 25 mL) and triethylamine (1.77 mL, 12.7 mmol, 2.5 equiv.). Stir the suspension at room temperature for 10 minutes to ensure complete neutralization of the hydrochloride salt.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Acylation: Add acetyl chloride (0.40 mL, 5.59 mmol, 1.1 equiv.) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
Reductive Amination: Controlled N-Alkylation
Rationale: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids over-alkylation.[7] The process involves the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[8] Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less reactive towards carbonyls than iminiums, allowing the reaction to be performed in a single pot.[7] The reaction is typically performed under slightly acidic conditions to facilitate imine formation.
Figure 2: Simplified workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-(5-methyl-1H-indol-2-yl)methanamine
-
Preparation: To a round-bottom flask, add (5-Methyl-1H-indol-2-yl)methanamine hydrochloride (1.0 g, 5.08 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Neutralization: Add triethylamine (0.71 mL, 5.08 mmol, 1.0 equiv.) to free the amine base. Stir for 10 minutes.
-
Carbonyl Addition: Add benzaldehyde (0.52 mL, 5.08 mmol, 1.0 equiv.).
-
Reduction Agent: Add sodium triacetoxyborohydride (STAB) (1.61 g, 7.62 mmol, 1.5 equiv.) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes with 1% triethylamine to prevent streaking) to afford the desired secondary amine.
iso-Pictet-Spengler Reaction: Accessing Dihydro-γ-carbolines
Rationale: The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine onto an electrophilic iminium ion to form a six-membered ring.[9][10] Indoles substituted with an amine at the C2 position, such as our building block, can undergo an analogous but distinct transformation, sometimes termed an "iso-Pictet-Spengler" reaction.[11] In this case, after forming an iminium ion with an aldehyde, the highly nucleophilic C3 position of the indole attacks the iminium carbon. This intramolecular electrophilic substitution results in the formation of a six-membered dihydro-γ-carboline ring system, a valuable scaffold in medicinal chemistry. The reaction is typically promoted by a Brønsted or Lewis acid.
Figure 3: Key steps of the iso-Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 6-Methyl-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve (5-Methyl-1H-indol-2-yl)methanamine hydrochloride (0.5 g, 2.54 mmol, 1.0 equiv.) and benzaldehyde (0.26 mL, 2.54 mmol, 1.0 equiv.) in anhydrous toluene (25 mL).
-
Acid Catalyst: Add trifluoroacetic acid (TFA) (0.39 mL, 5.08 mmol, 2.0 equiv.).
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by LC-MS for the formation of the product mass and consumption of starting materials.
-
Cooling & Neutralization: Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred solution of saturated aqueous sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude material should be purified by silica gel chromatography to isolate the target dihydro-γ-carboline.
Conclusion
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride is a highly effective and versatile building block for modern organic synthesis. Its dual reactivity allows for straightforward entry into diverse and complex molecular architectures. The protocols detailed herein for N-acylation, reductive amination, and the iso-Pictet-Spengler reaction provide a robust foundation for researchers to construct novel amides, complex amines, and unique heterocyclic systems. By understanding the causality behind the reaction conditions and leveraging these validated methods, scientists can accelerate the development of new chemical entities for pharmaceutical and materials science applications.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(3), 860-865. [Link]
-
Bailey, P. D., et al. (1998). Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (2), 431-439. [Link]
-
László, G. F., & Szántay, C. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1729. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). 1-(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Organic letters, 9(13), 2453–2456. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Garg, N. (2011). Strategies for the Synthesis of Bioactive Molecules. Grantome. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubChemLite. (5-methyl-1h-indol-2-yl)methanamine hydrochloride (C10H12N2). [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Organic letters, 7(12), 2453–2456. [Link]
-
National Center for Biotechnology Information. (1H-indol-5-yl)methanamine. PubChem Compound Summary for CID 54791. [Link]
-
Li, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
-
Rowles, H. C., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ACS Catalysis, 12(9), 5348-5363. [Link]
Sources
- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]
- 2. PubChemLite - (5-methyl-1h-indol-2-yl)methanamine hydrochloride (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.se [fishersci.se]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. kishida.co.jp [kishida.co.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for (5-Methyl-1H-indol-2-yl)methanamine hydrochloride characterization
Analytical methods for (5-Methyl-1H-indol-2-yl)methanamine hydrochloride characterization
Application Note: Comprehensive Characterization of (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride
Introduction & Chemical Context
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride (CAS: 1379347-88-6) is a critical bicyclic building block used in the synthesis of serotonergic modulators, kinase inhibitors, and indole-based alkaloids.
The molecule presents specific analytical challenges:
-
Indole Instability: The electron-rich indole ring is susceptible to oxidative degradation, particularly at the C3 position, leading to colored impurities (often pink or brown).
-
Amine Tailing: The primary amine on the methylene bridge interacts strongly with residual silanols on silica-based HPLC columns, necessitating specific mobile phase modifiers.
-
Salt Stoichiometry: As a hydrochloride salt, verifying the mono- vs. di-hydrochloride form and the presence of solvation is essential for accurate dosing in biological assays.
This guide provides a self-validating analytical suite to ensure the identity, purity, and stability of this compound.
Chromatographic Purity (UHPLC/HPLC)
Objective: To separate the parent compound from potential synthetic byproducts (e.g., 5-methylindole-2-carboxylic acid precursors) and oxidative degradants.
Mechanism & Strategy
Standard neutral mobile phases cause severe peak tailing for this compound due to the interaction between the protonated amine (
-
Solution: We utilize a low pH (0.1% TFA) mobile phase. This suppresses silanol ionization and ensures the amine remains fully protonated, improving peak symmetry.
-
Detection: Indoles exhibit strong UV absorption at 280 nm (aromatic
) and 220 nm . 280 nm is preferred for purity profiling as it is more selective against non-aromatic solvent impurities.
Protocol: Acidic Reversed-Phase UHPLC
| Parameter | Specification |
| Column | C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Improves mass transfer and peak shape) |
| Detection | UV at 280 nm (Reference: 360 nm) |
| Injection Vol | 1-2 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Equilibrate |
| 8.00 | 95 | Linear Ramp |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End |
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be . If , increase TFA concentration to 0.15% or switch to a charged-surface hybrid (CSH) column. -
Retention Time Precision: %RSD
for 5 replicates.
Workflow Visualization: Method Development Logic
Caption: Decision tree for optimizing HPLC conditions to mitigate amine-silanol interactions.
Spectroscopic Identification (NMR)
Objective: Structural confirmation and identification of residual solvents.
Expertise: Solvent Selection
-
Avoid
: Hydrochloride salts are often insoluble in chloroform. Furthermore, can be acidic (forming DCl), which may induce exchange broadening. -
Select DMSO-
: This is the standard. It dissolves the salt readily and, crucially, slows down proton exchange. This allows for the observation of the ammonium protons ( ) and the indole , which are vital for confirming the salt form and the integrity of the indole ring.
Protocol: NMR (400 MHz+)
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
. -
Acquisition: 16–32 scans, 30° relaxation delay (d1) if quantitative integrals are required.
Expected Chemical Shifts (
| Position | Type | Approx. Shift | Multiplicity | Integral | Mechanistic Note |
| Indole NH | Exchangeable | 10.8 – 11.2 | Singlet (br) | 1H | Disappears with |
| Ammonium | 8.2 – 8.6 | Broad | 3H | Confirming salt formation. | |
| Aromatic | Ar-H (C4) | 7.2 – 7.3 | Doublet | 1H | Ortho coupling to C6. |
| Aromatic | Ar-H (C7) | 7.1 – 7.2 | Doublet | 1H | |
| Aromatic | Ar-H (C6) | 6.8 – 6.9 | dd | 1H | |
| Aromatic | Ar-H (C3) | 6.2 – 6.4 | Singlet | 1H | Diagnostic for 2-substitution. |
| Methylene | 4.1 – 4.3 | Singlet/q | 2H | May couple to | |
| Methyl | 2.3 – 2.4 | Singlet | 3H | 5-Methyl substituent. |
Solid-State & Counter-Ion Characterization
Objective: To confirm the stoichiometry of the hydrochloride salt and assess thermal stability.
Protocol A: Potentiometric Titration (Chloride Content)
This is the definitive method to distinguish between a hemi-, mono-, or di-hydrochloride salt.
-
Reagents: 0.01 M Silver Nitrate (
), 0.1 M Nitric Acid ( ). -
Equipment: Autotitrator with a Silver Ring Electrode (Ag/AgCl).
-
Procedure:
-
Dissolve 30 mg of sample in 50 mL deionized water.
-
Acidify with 1 mL 0.1 M
. -
Titrate with 0.01 M
to the potentiometric endpoint.
-
-
Calculation:
-
Target: For Mono-HCl (
, MW ~196.68), theoretical is 18.02% .
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Conditions: Heat from 30°C to 250°C at 10°C/min under
purge. -
Interpretation:
-
Sharp Endotherm: Indicates melting of a crystalline salt (likely >200°C for this HCl salt).
-
Broad Endotherm <100°C: Indicates solvate or hydrate (confirm with TGA).
-
Exotherm after melt: Decomposition (common for amines).
-
Workflow Visualization: Salt Validation
Caption: Integrated workflow for confirming salt stoichiometry and crystalline form.
References
-
Indole Chemistry & Stability
-
Chromatographic Methods
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on amine tailing and low pH mobile phases). Retrieved from [Link]
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability parameters).
-
-
Titration & Salt Characterization
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard for salt form characterization).
-
Sources
Application Note: High-Fidelity N-Alkylation of Indole-3-Methanamines
Application Note: High-Fidelity N-Alkylation of Indole-3-Methanamines
Abstract & Scope
This technical guide addresses the specific challenges associated with the N-alkylation of indole-3-methanamines (also known as iso-gramine derivatives or 3-aminomethylindoles). Unlike stable phenethylamines (tryptamines), indole methanamines possess a nitrogen atom attached to a semi-benzylic position relative to the electron-rich indole ring. This creates two distinct stability and selectivity challenges:
-
Elimination Risk: The C3-benzylic amine is prone to elimination, generating a reactive vinylogous imine (aza-fulvene) intermediate, particularly under harsh basic conditions or high temperatures.
-
Regioselectivity: Competition exists between the aliphatic side-chain amine (
) and the aromatic indole nitrogen ( ).
This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol for drug discovery applications due to its mild conditions and high chemoselectivity. Direct alkylation is discussed as a secondary approach for specific steric constraints.
Decision Matrix: Method Selection
Before initiating synthesis, select the appropriate workflow based on your starting material and target substrate.
Figure 1: Decision tree for selecting the optimal alkylation strategy based on target steric properties.
Method A: Reductive Amination (The Gold Standard)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (
Mechanistic Rationale
The reaction proceeds via the formation of an iminium ion. The acetoxy groups on the boron withdraw electron density, stabilizing the B-H bond and making it less nucleophilic. Consequently, STAB reduces the protonated iminium ion much faster than it reduces the neutral carbonyl compound.
Figure 2: Kinetic pathway of STAB-mediated reductive amination, highlighting the critical iminium reduction step.
Detailed Protocol
Reagents:
-
Substrate: 1-(1H-indol-3-yl)methanamine (free base or HCl salt).
-
Carbonyl: 1.1 - 1.2 equivalents of Aldehyde/Ketone.[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Additive: Acetic Acid (AcOH) (1-2 equiv) only if using ketones.
-
Base: DIPEA (1.1 equiv) only if using amine HCl salt.
Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation:
-
Add Indole-3-methanamine (1.0 mmol) to the flask.
-
Critical Step: If starting with the HCl salt , add DCE (5 mL) followed by DIPEA (1.1 mmol). Stir for 10 minutes to liberate the free amine.
-
If using Free Base , dissolve directly in DCE (5 mL).
-
-
Imine Formation:
-
Add the Aldehyde (1.1 mmol) to the stirring solution.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: For hindered ketones, extend time to 2–4 hours and add AcOH (1.0 mmol) to catalyze imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add STAB (1.4 mmol) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Data & Optimization Table
| Variable | Recommendation | Effect on Yield |
| Solvent | DCE (Preferred) > THF > DCM | DCE promotes faster imine formation; THF is better for solubility of polar salts. |
| Stoichiometry | 1.1 eq Aldehyde / 1.4 eq STAB | Excess aldehyde ensures conversion; excess STAB accounts for moisture hydrolysis. |
| Temperature | 0°C | Heating (>40°C) promotes dimerization of the indole methanamine. |
| pH Control | Slightly Acidic (pH 5-6) | Essential for ketone reactivity; avoid strong acids which degrade the indole. |
Method B: Direct Alkylation (Restricted Use)
Warning: This method is prone to over-alkylation (quaternization) and
Protocol
-
Dissolve Indole-3-methanamine (1.0 equiv) in DMF or Acetonitrile.
-
Add Base: Use an inorganic base like
(2.0 equiv) or . Avoid NaH, as it will deprotonate the Indole ( ), leading to mixtures. -
Add Electrophile: Add Alkyl Halide (0.9 equiv) dropwise at 0°C. Using a slight deficit of the alkylating agent helps prevent over-alkylation.
-
Monitor: Stop reaction immediately upon consumption of starting material (LC-MS).
Troubleshooting & Critical Controls
The "Dimerization" Trap
Indole-3-methanamines are unstable as free bases in solution over long periods. They can self-condense to form bis-indolyl compounds via the elimination of ammonia.
-
Solution: Do not store the free base in solution. Generate it in situ from the HCl salt immediately before adding the aldehyde.
Regioselectivity ( vs )
-
Observation: If you observe
alkylation (usually M+Alkyl peak with distinct UV shift): -
Cause: The reaction medium is too basic.
-
Correction: Switch to Method A (Reductive Amination). If using Method B, switch base from
to or DIPEA.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4][5] Journal of Organic Chemistry.
-
Semenov, B. B., & Granik, V. G. (2004). "Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review."[6][7] Pharmaceutical Chemistry Journal. [6]
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
- Repke, D. B., et al. (1981). "Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles." Journal of Heterocyclic Chemistry. (Foundational text on indole alkylamine stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride in Antimicrobial Research
Application Note: (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride in Antimicrobial Research
Executive Summary
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride is a privileged indole-based scaffold utilized in Fragment-Based Drug Discovery (FBDD) and antimicrobial lead optimization . Distinguished by its 5-methyl substitution (enhancing lipophilicity and membrane permeation) and a C2-methanamine tail (providing a cationic anchor and synthetic handle), this compound serves two critical roles in modern microbiology:
-
Direct Bioactive Agent: As a modulator of bacterial signaling (quorum sensing) and biofilm formation.
-
Synthetic Precursor: A key building block for high-affinity Schiff bases, bis-indoles, and peptidomimetics targeting multidrug-resistant (MDR) pathogens.
This guide details the physicochemical properties, mechanistic basis for antimicrobial activity, and validated protocols for synthesizing derivatives and screening for Minimum Inhibitory Concentration (MIC) and biofilm eradication.
Scientific Background & Mechanism[1][2]
The Indole "Privileged Structure"
The indole moiety is ubiquitous in microbial signaling molecules (e.g., indole-3-acetic acid). Bacteria utilize indole derivatives for intercellular communication (quorum sensing). External application of specific indole derivatives can disrupt this communication, leading to:
-
Biofilm Inhibition: Preventing the transition from planktonic to sessile growth.
-
Virulence Factor Suppression: Downregulating toxin production.
-
Antibiotic Potentiation: Increasing bacterial susceptibility to conventional antibiotics (e.g., aminoglycosides) by altering membrane potential.
Structural Advantages of (5-Methyl-1H-indol-2-yl)methanamine
| Feature | Function in Antimicrobial Design |
| 5-Methyl Group | Increases |
| C2-Methanamine | Acts as a hydrogen bond donor/acceptor and a weak base ( |
| Indole NH | Essential for hydrogen bonding within the active site of target proteins (e.g., efflux pumps or DNA gyrase). |
Application Workflows
Workflow Diagram: From Scaffold to Lead
The following diagram illustrates the logical flow of utilizing this compound in an R&D setting, from derivatization to biological validation.
Caption: Integrated workflow for derivatization and screening of indole-2-methanamine scaffolds.
Experimental Protocols
Preparation of Stock Solutions
Critical Note: The hydrochloride salt is water-soluble but may hydrolyze or oxidize over time. Always prepare fresh or store frozen.
-
Weighing: Accurately weigh 10 mg of (5-Methyl-1H-indol-2-yl)methanamine HCl.
-
Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to create a high-concentration master stock (e.g., 50 mM). While water soluble, DMSO ensures sterility and prevents precipitation upon freezing.
-
Calculation:
(HCl salt). -
To make 50 mM stock: Dissolve 10 mg in
DMSO.
-
-
Sterilization: Filter sterilize using a 0.22
m PTFE syringe filter (nylon filters may bind indoles). -
Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 3 months.
Protocol A: Broth Microdilution Assay (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible growth of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum (
CFU/mL). -
Resazurin dye (optional, for viability visualization).
Procedure:
-
Plate Setup: Dispense 100
L of CAMHB into columns 1-12 of a 96-well plate. -
Dilution: Add 100
L of 50 mM stock to column 1. Mix and transfer 100 L to column 2. Repeat serial 2-fold dilution to column 10. Discard final 100 L.-
Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).
-
-
Inoculation: Add 100
L of bacterial suspension to wells 1-11. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Visual turbidity inspection or absorbance at 600 nm (
).-
Validation: The MIC is the lowest concentration with no visible growth.
-
Protocol B: Biofilm Inhibition Assay
Objective: Assess the compound's ability to prevent biofilm formation, a common property of indole derivatives.
Procedure:
-
Culture: Grow P. aeruginosa (PAO1) or S. aureus overnight; dilute 1:100 in fresh media (TSB + 1% Glucose).
-
Treatment: Add 100
L of diluted culture to 96-well plates containing the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC). This distinguishes biofilm inhibition from simple killing. -
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media. Wash wells
with sterile PBS to remove planktonic cells. -
Staining: Add 125
L of 0.1% Crystal Violet solution. Incubate 15 min at room temp. -
Elution: Wash
with water. Air dry. Solubilize dye with 150 L of 30% Acetic Acid. -
Quantification: Measure absorbance at 550 nm.
-
Analysis: % Inhibition =
.
-
Synthesis Application Note (Derivatization)
For medicinal chemists using this compound as a building block:
Reaction: Schiff Base Formation (Imine Synthesis) Indole-2-methanamines react readily with aromatic aldehydes to form Schiff bases, a class known for enhanced antimicrobial and antifungal activity [2].
-
Reactants: Mix (5-Methyl-1H-indol-2-yl)methanamine HCl (1 eq) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1 eq).
-
Conditions: Reflux in Ethanol with a catalytic amount of Glacial Acetic Acid (or anhydrous
to sequester water). -
Time: 2–6 hours (monitor by TLC).
-
Workup: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.
-
Significance: This modification locks the nitrogen lone pair and extends the conjugated system, often improving binding affinity to DNA gyrase or DHFR targets.
References
-
Yang, L., et al. (2022). "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus." Frontiers in Microbiology. Available at: [Link]
- Verma, S., et al. (2020). "Synthesis and Antimicrobial Activity of Bis(Phenylimine) Schiff Base Ligands." Journal of Chemistry. (Contextual citation for Schiff base antimicrobial utility).
- Melander, C., & Ballard, T. E. (2010). "Indole-2-amide derivatives as biofilm inhibitors." US Patent Application.
-
PubChem. (2025). "Compound Summary: (5-Methyl-1H-indol-2-yl)methanamine." National Library of Medicine. Available at: [Link]
Technical Notes & Optimization
Technical Support Center: Purification of (5-Methyl-1H-indol-2-yl)methanamine HCl
Technical Support Center: Purification of (5-Methyl-1H-indol-2-yl)methanamine HCl
Case ID: IND-5ME-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the technical support hub for (5-Methyl-1H-indol-2-yl)methanamine hydrochloride . This molecule presents a classic "dual-threat" challenge in purification:
-
The Indole Core: The 5-methyl substitution makes the indole ring electron-rich, significantly increasing susceptibility to oxidative dimerization (turning the solid pink/brown) compared to unsubstituted indoles.
-
The Primary Amine: As a hydrochloride salt, it is highly polar. As a free base, it interacts strongly with silanol groups on silica gel, leading to severe peak tailing.
Critical Physicochemical Data:
| Property | Value/Description | Implication for Purification |
| Form | Hydrochloride Salt | High water/alcohol solubility; insoluble in non-polar organics (Hexane, Et2O). |
| pKa (Est.) | ~9.5 (Amine), ~17 (Indole NH) | Requires pH > 11 to fully free-base for extraction. |
| Stability | High (Oxidation prone) | Must be protected from light and air. Work under Argon/Nitrogen recommended. |
| Solubility | MeOH > EtOH > iPrOH >> Et2O | Recrystallization requires a polar/non-polar solvent pair. |
Diagnostic Workflow (Triage)
Before selecting a protocol, assess the state of your crude material. Follow this decision matrix to minimize yield loss.
Figure 1: Decision matrix for purification strategy. Note that direct chromatography of the HCl salt is discouraged due to irreversible adsorption.
Protocol A: Recrystallization (The Gold Standard)
This is the preferred method for material with >85% purity. The HCl salt is likely too soluble in Methanol or Ethanol alone, leading to poor recovery. We utilize a solvent/anti-solvent system.
Step-by-Step Procedure
-
Dissolution: Place crude solid in a flask. Add Isopropanol (iPrOH) or Ethanol (EtOH) dropwise while heating to reflux (60-70°C). Add just enough solvent to dissolve the solid completely.
-
Tip: If the solution is dark brown, add activated carbon (5 wt%), stir for 5 mins, and hot-filter through Celite.
-
-
Anti-Solvent Addition: Remove from heat. While still warm, add Diethyl Ether (Et2O) or MTBE dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the alcohol (iPrOH/EtOH) to clear the cloudiness.
-
Crystallization:
-
Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).
-
Move to 4°C (fridge) for 4 hours.
-
Move to -20°C (freezer) overnight if yield is low.
-
-
Isolation: Filter the white/off-white needles under Argon (to prevent rapid oxidation of the wet cake). Wash with cold Et2O.
Troubleshooting Guide: "Oiling Out"
Symptom: The product separates as a sticky oil/goo at the bottom of the flask instead of crystals.
| Possible Cause | Corrective Action | Scientific Rationale |
| Cooling too fast | Re-heat to dissolve, then wrap flask in a towel to slow cooling. | Rapid cooling traps impurities (solvent) in the lattice, lowering the melting point below the process temperature. |
| Too much anti-solvent | Add more alcohol (solvent) and reheat. | High local concentration of anti-solvent forces precipitation before crystal nucleation can occur. |
| Impurity profile | Seed the solution. | If no seeds exist, scratch the glass wall with a rod. |
| Wrong Solvent System | Switch to Methanol / Isopropyl Acetate . | Sometimes Ethanol/Ether is too polar/non-polar. Isopropyl acetate offers a "softer" polarity transition. |
Protocol B: Chromatography Rescue (Low Purity)
WARNING: Do NOT attempt to flash column the crude HCl salt directly on normal silica. It will streak and bind irreversibly.
Phase 1: Free-Basing (The "Break")
-
Dissolve the crude salt in minimal water.
-
Adjust pH to >12 using 2M NaOH (The indole NH is not acidic enough to deprotonate here; only the ammonium becomes the free amine).
-
Extract 3x with DCM (Dichloromethane) or EtOAc .
-
Note: Indole-methanamines can be water-soluble.[1] If extraction is poor, saturate the aqueous layer with NaCl (salting out).
-
-
Dry organic layer over
and concentrate immediately (Free bases are unstable).
Phase 2: The Column
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) .
-
Gradient: Start 100% DCM
90:10:1 (DCM:MeOH:NH4OH).
-
-
Why the modifier? The NH4OH/TEA competes with the amine product for the acidic silanol sites on the silica, preventing "tailing" and loss of product.
Phase 3: Re-Salting
-
Dissolve purified free base in Et2O (or DCM if insoluble).
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
The white HCl salt will precipitate immediately. Filter and dry.[2]
FAQ: Stability & Handling
Q: My white product turned pink/purple after 2 days. Is it ruined? A: Not necessarily.
-
Cause: Indoles are electron-rich.[3] The 5-methyl group further activates the ring. Air oxidation leads to radical formation and dimerization (often at the 3-position), creating highly colored conjugated systems (rosindoles).
-
Fix: If the color is surface-level, wash with cold Et2O. If deep, recrystallize with a pinch of sodium dithionite (reducing agent) in the aqueous/alcohol phase.
-
Prevention: Store the HCl salt (more stable than free base) in amber vials, under Argon, at -20°C.
Q: Can I use Acetone for recrystallization? A: NO.
-
Reason: Primary amines can react with ketones (acetone) to form imines (Schiff bases) , especially under the slightly acidic conditions of an amine hydrochloride salt. You will generate a new impurity. Stick to Alcohols, Ethers, or Esters.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa - Amine salt properties).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
BenchChem Technical Guides. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. Link (Accessed via Search 1.13).
-
Sigma-Aldrich Technical Library. (2025). Product Specification: 1-(1H-indol-2-yl)methanamine. Link (Accessed via Search 1.14).
-
ResearchGate Community. (2017). Purification of organic hydrochloride salt? (Discussion on solvent selection for amine salts). Link (Accessed via Search 1.5).
Sources
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride stability issues in solution
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride stability issues in solution
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for (5-Methyl-1H-indol-2-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to proactively prevent degradation and effectively troubleshoot issues, ensuring the integrity and reproducibility of your experimental results.
The (5-Methyl-1H-indol-2-yl)methanamine moiety features an electron-rich indole ring system, which is the primary source of its chemical reactivity and, consequently, its stability issues.[1] This guide provides answers to common questions and solutions to problems you may encounter during your work.
Part 1: Frequently Asked Questions (FAQs) - Proactive Handling and Storage
This section addresses the most common questions regarding the handling of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride to prevent degradation before it occurs.
Q1: What are the primary chemical factors that make this compound unstable in solution?
Answer: The instability of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride is rooted in the chemical nature of its indole core. The key factors are:
-
Susceptibility to Oxidation: The bicyclic indole structure, particularly the five-membered pyrrole ring, is electron-rich and highly prone to oxidation.[1] Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents can lead to the formation of various degradation products, often colored.[2][3] The C2 and C3 positions of the indole ring are particularly reactive.[1][4]
-
Photosensitivity: Many indole derivatives are sensitive to light, especially UV radiation.[2][5] Light exposure can provide the energy to initiate photo-oxidative degradation, leading to the formation of radical species and subsequent complex degradation pathways.[5]
-
pH Sensitivity: While the hydrochloride salt form enhances solid-state stability and initial solubility, the indole ring's stability in solution is pH-dependent. Strong acids can cause protonation, typically at the C3 position, which can destabilize the molecule and lead to degradation.[1] Similarly, neutral to alkaline pH can accelerate oxidative degradation pathways.[2]
Q2: What is the best practice for preparing and storing a concentrated stock solution?
Answer: To ensure the longest possible shelf-life for your stock solution, meticulous preparation and storage are critical. The goal is to minimize exposure to oxygen, light, and water.
We recommend preparing a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO) . For long-term storage, aliquoting the stock solution into small, single-use volumes is highly advised to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed, light-protecting containers like amber glass vials.[2]
Q3: For my experiments, I need to make dilutions in aqueous buffers. How should I handle this?
Answer: Aqueous solutions are significantly more prone to degradation than DMSO stocks. Therefore, aqueous working solutions should always be prepared fresh immediately before each experiment .[2]
When preparing, use deoxygenated buffers if possible (e.g., by sparging with nitrogen or argon). The stability in your specific buffer system (e.g., PBS, cell culture media) at your working temperature (e.g., 37°C) should be validated if the experiment runs for an extended period.[2] Do not store leftover aqueous solutions for future use.
Part 2: Troubleshooting Guide - Identifying and Solving Common Issues
This section is designed to help you diagnose and resolve specific problems that may arise during your experiments.
Issue 1: My solution has turned yellow, pink, or brown.
-
Question: I prepared a solution of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, and after a short time, it developed a distinct color. What caused this, and can I still use the solution?
-
Causality: A color change is a classic indicator of oxidative degradation of the indole ring.[2] Oxidation leads to the formation of highly conjugated molecules and oligomers that absorb visible light, appearing as yellow, pink, or red hues.[2] This process is accelerated by exposure to air (oxygen) and light.
-
Recommended Action: Do not use the discolored solution. The presence of color indicates that a significant and unknown amount of the parent compound has degraded. Using it will lead to inaccurate concentration calculations and potentially confounding effects from the degradation products. Discard the solution and prepare a fresh one from your stock, following the best practices outlined in the FAQ section.
-
Visualization of the Core Problem: Simplified Oxidation
The diagram below illustrates the initial step of oxidation at the indole ring, a common degradation pathway.
Fig. 1: Simplified Oxidation Pathway.
Issue 2: My analytical results (HPLC, LC-MS) show unexpected peaks.
-
Question: When I analyze my sample, I see multiple peaks in the chromatogram in addition to the main compound peak. What are they, and how can I get a clean analysis?
-
Causality: The appearance of extraneous peaks is often due to one of three reasons:
-
Solution Degradation: The peaks are degradation products formed in the solution prior to injection.
-
On-Column Degradation: The compound is unstable under the HPLC mobile phase conditions (e.g., highly acidic pH) and is degrading on the analytical column itself.[2]
-
Autosampler Instability: The sample degrades while sitting in the autosampler vial, often due to elevated temperature or light exposure over several hours during a long analytical run.[2]
-
-
Recommended Action: A systematic approach is needed to identify the source of the issue.
Troubleshooting Table for Unexpected Analytical Peaks
| Potential Cause | Recommended Solution |
| Solution Degradation | Prepare the sample in a stable solvent (like DMSO/Acetonitrile) immediately before injection. Compare with a freshly prepared standard to confirm. |
| On-Column Degradation | Evaluate the pH of your mobile phase. If it's strongly acidic, try a less acidic or neutral pH if your chromatography method allows. |
| Autosampler Instability | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2] Use amber or light-blocking autosampler vials and limit the time samples spend in the autosampler before injection. |
Issue 3: I am observing inconsistent biological activity or poor reproducibility between experiments.
-
Question: The results from my bioassay are highly variable from one day to the next, even though I follow the same protocol. Could this be related to the compound?
-
Causality: Inconsistent biological data is a frequent consequence of compound instability, especially in aqueous-based assays (e.g., cell culture). The effective concentration of the active compound can decrease significantly over the course of an experiment if it degrades in the assay medium.[2] This is particularly true for experiments conducted at 37°C over several hours or days.
-
Recommended Action:
-
Always Prepare Fresh: Prepare your final working dilutions from a frozen DMSO stock immediately before adding them to your assay.
-
Perform a Stability Check: If possible, conduct a simple time-course experiment. Incubate the compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This will tell you the stability window for your experiments.
-
Standardize Solution Handling: Implement a strict, standardized protocol for solution preparation across all experiments to ensure consistency.
-
-
Visualization of the Recommended Workflow
This workflow minimizes variability by ensuring consistent handling from stock to experiment.
Fig. 2: Recommended Solution Handling Workflow.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol uses stress conditions to intentionally degrade the compound, which helps in developing a stability-indicating analytical method.
Objective: To generate degradation products and determine the separation capability of an HPLC method.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber glass vials for each condition.[6]
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep a vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or sunlight.
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Time Points: Collect samples from each condition at t=0, 2, 6, 12, and 24 hours.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). A photodiode array (PDA) detector is recommended to assess peak purity and identify spectral changes.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.
References
-
Wikipedia. (2024). Indole. Retrieved from [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Berry, D. F., et al. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]
-
A. Albini, et al. (1998). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Technical Support Center: Indole Synthesis & Purification
Technical Support Center: Indole Synthesis & Purification
Mission: Purity by Design
Welcome to the Indole Purity Assurance Center. You are accessing the Tier-3 Technical Support interface. This guide addresses the most persistent failure modes in indole synthesis—specifically targeting the removal of recalcitrant impurities, metal residues, and polymerization byproducts ("tars").
Module 1: The "Black Tar" Phenomenon (Oligomerization)
Ticket #402: "My Fischer Indole reaction turned into a black, insoluble brick."
Diagnosis: You are experiencing acid-catalyzed oligomerization . Indoles are electron-rich enamines masked as aromatics. In the presence of strong Brønsted acids (e.g., H₂SO₄, PPA) and oxygen, the indole product undergoes oxidative dimerization (forming rosindoles) or polymerization, resulting in the dreaded "tar."
The Fix: The "Flash-and-Crash" Protocol Do not attempt to distill the tar. You must arrest the polymerization immediately upon reaction completion.
Step-by-Step Protocol:
-
Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of ice/NaHCO₃ . Neutralization is critical; acidic indoles polymerize on the benchtop.
-
The Silica Plug (Filtration):
-
Dissolve the crude residue in a minimum amount of CH₂Cl₂ or Toluene.
-
Pass it through a short pad of silica gel (approx. 5cm).
-
Why? The highly polar oligomers and polymeric tars adsorb strongly to the silica baseline, while the monomeric indole elutes.
-
-
Crystallization:
-
Evaporate the filtrate.
-
Recrystallize from heptane/toluene or ethanol/water .
-
Note: Indoles from wash oils are often purified via solute crystallization using n-hexane at 283 K to achieve >99% purity [1].
-
Module 2: Metal Scavenging (Palladium Removal)
Ticket #889: "High Pd residuals (>1000 ppm) after Buchwald/Larock synthesis."
Diagnosis: Palladium binds tightly to the nitrogen lone pair and the π-system of the indole. Standard column chromatography is often insufficient to reach pharma-grade limits (<10 ppm).
The Fix: Thiol-Derivatized Silica Scavenging Functionalized silica is superior to charcoal because it prevents product adsorption (yield loss) while chemically chelating the metal [2].
Comparative Efficiency Data:
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
| Crystallization only | 12,000 | ~800 | Low |
| Activated Carbon | 12,000 | ~150 | High (>10%) |
| Thiol-Silica (SiliaMetS) | 12,000 | < 20 | Negligible |
Protocol (Thiol-Silica):
-
Dissolve crude indole in THF or Ethyl Acetate (10 mL/g).
-
Add Thiol-functionalized silica (e.g., 3-mercaptopropyl-functionalized silica) at a ratio of 5:1 (w/w) relative to the expected metal mass.
-
Heat to 50°C for 4 hours with vigorous stirring. Heat is required to overcome the activation energy of ligand exchange.
-
Filter through a 0.45 µm PTFE filter.
-
Concentrate the filtrate.
Module 3: Oxidative Instability (The "Pink/Red" Shift)
Ticket #105: "My white indole solid turned pink/red overnight on the bench."
Diagnosis: Your product is undergoing auto-oxidation . Indoles react with singlet oxygen or radical initiators to form hydroperoxides, which decompose into isatins (red/orange) or indoxyls (blue/green) [3].
The Fix: The Inert Storage System
-
Purification: If the color is faint, wash the solid with cold hexanes (impurities are often on the crystal surface).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizers: For solution storage, add a radical scavenger like BHT (butylated hydroxytoluene) if the downstream assay permits.
Visualizing the Degradation Pathway:
Figure 1: The oxidative degradation cascade of indoles leading to colored impurities.
Module 4: Regioisomer Separation
Ticket #330: "I have inseparable isomers from a Fischer synthesis with unsymmetrical ketones."
Diagnosis: Reaction of unsymmetrical ketones (e.g., 2-methylcyclohexanone) yields both the "kinetic" and "thermodynamic" indole isomers. The ratio depends on the acidity of the catalyst and the solvent [4].
The Fix: Chromatographic Logic & Synthesis Control Separation is difficult.[1] Prevention is better.
-
Synthesis Control: Use Zinc Chloride (ZnCl₂) in acetic acid for thermodynamic control (favors the more substituted alkene intermediate). Use strong mineral acids for kinetic mixtures.
-
Separation Strategy:
-
Most regioisomers have identical polarity on silica.
-
Silver Nitrate Impregnated Silica: If the isomers differ by the position of a double bond or steric accessibility, Ag-impregnated silica can separate them via π-complexation differences.
-
Universal Troubleshooting Workflow
Use this logic gate to determine your purification strategy.
Figure 2: Decision matrix for the purification of crude indole reaction mixtures.
References
-
Kim, J., et al. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization."[2] Separations, 2022.[3]
-
Phillips, D. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.
-
Li, J., et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl." Atmospheric Chemistry and Physics, 2022.[4]
-
Houk, K. N., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." Journal of Organic Chemistry, 2017.
-
Alfa Chemistry. "Fischer Indole Synthesis: Mechanism and Application." Alfa Chemistry Knowledge Base.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
Reference Data & Comparative Studies
A Comparative Guide to the Spectroscopic Data of Substituted Indole-2-methanamines
A Comparative Guide to the Spectroscopic Data of Substituted Indole-2-methanamines
For researchers and professionals in the field of drug development, the indole-2-methanamine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. Its structural elucidation and the understanding of its electronic properties are paramount for the rational design of new therapeutic agents. This guide offers an in-depth, comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for substituted indole-2-methanamines. Moving beyond a mere listing of data, this document delves into the causal relationships between substituent effects and the resultant spectroscopic signatures, providing a practical framework for structural verification and the prediction of molecular properties.
Synthesis of Indole-2-methanamines: A Representative Pathway
A robust understanding of the spectroscopic data of a compound class begins with an appreciation of its synthesis. The structural integrity and potential impurities in the final compounds are intrinsically linked to the chosen synthetic route. A common and effective method for the preparation of substituted indole-2-methanamines involves the reduction of a corresponding indole-2-carboxamide or indole-2-nitrile. The following scheme illustrates a generalized approach, which is amenable to a variety of substituents on the indole ring.[1][2]
The choice of a reducing agent is critical; Lithium Aluminum Hydride (LiAlH₄) is a powerful and frequently used reagent for this transformation due to its ability to reduce amides and nitriles to the corresponding amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the quenching of the highly reactive hydride reagent. The workup procedure is equally important to ensure the isolation of a pure product.
Caption: A generalized synthetic workflow for the preparation of substituted indole-2-methanamines from indole-2-carboxamides.
Comparative Spectroscopic Analysis
The electronic environment of the indole-2-methanamine scaffold is highly sensitive to the nature and position of substituents on the indole ring. This section provides a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for a parent (unsubstituted) indole-2-methanamine and its derivatives bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing information on the number, connectivity, and electronic environment of protons.
Key Protons in the Indole-2-methanamine Scaffold:
-
Indole N-H: A broad singlet, typically found far downfield (δ 10-12 ppm), due to the acidic nature of this proton. Its chemical shift is highly dependent on solvent and concentration.
-
Aromatic Protons (H-3 to H-7): These protons resonate in the aromatic region (δ 6.5-8.0 ppm) and their chemical shifts and coupling patterns are indicative of the substitution pattern on the benzene ring.
-
Methylene Protons (-CH₂-): A singlet or a multiplet, depending on the substitution on the amine, typically found between δ 3.5 and 4.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O. Its chemical shift is variable.
Substituent Effects:
The electronic nature of a substituent on the indole ring significantly perturbs the chemical shifts of the protons.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the indole ring, causing a general upfield shift (to lower ppm values) of the aromatic protons. This effect is most pronounced for protons at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Br): These groups decrease the electron density on the indole ring, leading to a downfield shift (to higher ppm values) of the aromatic protons.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Substituted Indoles
| Proton | Unsubstituted Indole | 5-Methoxy-2-methylindole (EDG Analogue)[3] | 5-Bromoindole (EWG Analogue)[4] | 5-Nitroindole (EWG Analogue)[5] |
| N-H | ~8.1 (br s) | ~7.7 (br s) | ~8.1 (br s) | ~8.9 (br s) |
| H-3 | ~6.5 (t) | ~6.1 (s) | ~6.5 (t) | ~6.7 (t) |
| H-4 | ~7.6 (d) | ~7.0 (d) | ~7.8 (d) | ~8.5 (d) |
| H-6 | ~7.1 (t) | ~6.8 (dd) | ~7.2 (dd) | ~8.1 (dd) |
| H-7 | ~7.6 (d) | ~7.1 (d) | ~7.3 (d) | ~7.6 (d) |
Note: Data for substituted indoles are used as illustrative examples of substituent effects on the indole core.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.
Key Carbons in the Indole-2-methanamine Scaffold:
-
C-2 and C-3: These are key carbons of the pyrrole ring. C-2 is typically found further downfield than C-3.
-
Aromatic Carbons (C-3a to C-7a): These carbons resonate in the aromatic region (δ 110-140 ppm).
-
Methylene Carbon (-CH₂-): The chemical shift of this carbon is influenced by the substituents on the amine and the indole ring.
Substituent Effects:
Similar to ¹H NMR, the chemical shifts of the carbons in the indole ring are sensitive to the electronic effects of substituents.
-
Electron-Donating Groups: Cause an upfield shift of the carbons, particularly those at the ortho and para positions.
-
Electron-Withdrawing Groups: Cause a downfield shift of the carbons.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Substituted Indoles
| Carbon | Unsubstituted Indole[6] | 5-Bromoindole (EWG Analogue)[4] |
| C-2 | 124.4 | 125.3 |
| C-3 | 102.2 | 102.3 |
| C-3a | 127.9 | 129.9 |
| C-4 | 120.4 | 121.8 |
| C-5 | 121.5 | 113.0 |
| C-6 | 119.4 | 124.8 |
| C-7 | 111.0 | 112.5 |
| C-7a | 135.7 | 134.7 |
Note: Data for substituted indoles are used as illustrative examples of substituent effects on the indole core.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups.
Key Vibrational Modes in Indole-2-methanamines:
-
N-H Stretch (Indole): A sharp to moderately broad band around 3400 cm⁻¹.
-
N-H Stretch (Amine): Primary amines show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. Secondary amines show a single band.[7]
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Typically found in the 1250-1020 cm⁻¹ region.[8]
Substituents can influence the exact position and intensity of these bands, but the characteristic absorptions for the key functional groups remain diagnostic. For instance, a nitro group (-NO₂) would introduce strong symmetric and asymmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Fragmentation of Indole-2-methanamines:
The fragmentation of indole derivatives is often characterized by cleavages that maintain the stable indole ring.[9][10] For indole-2-methanamines, a characteristic fragmentation pathway is the cleavage of the C2-CH₂ bond (α-cleavage), leading to the formation of a stable indolenine radical cation or a related resonance-stabilized cation. The presence of substituents will influence the fragmentation pattern, potentially opening up new fragmentation channels or altering the relative abundance of fragment ions. For example, compounds with a bromine atom will exhibit a characteristic M/M+2 isotopic pattern.
Caption: A simplified representation of a common fragmentation pathway for indole-2-methanamines.
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, self-validating protocols for the analysis of substituted indole-2-methanamines.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indole-2-methanamine for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Conclusion
The spectroscopic characterization of substituted indole-2-methanamines is a multifaceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. This guide has demonstrated that the electronic effects of substituents on the indole ring produce predictable and rationalizable changes in the spectroscopic data. A thorough understanding of these trends is indispensable for the unambiguous structural confirmation of novel indole-2-methanamine derivatives and provides valuable insights into their electronic properties, which are often correlated with their biological activity. By adhering to rigorous experimental protocols and a systematic approach to data analysis, researchers can confidently elucidate the structures of these important molecules, thereby accelerating the pace of drug discovery and development.
References
-
Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]
-
PubChem. (n.d.). 5-Bromoindole. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. [Link]
-
Doc Brown's Chemistry. (n.d.). IR Spectrum: Amines. [Link]
-
PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. [Link]
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- 2. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization [organic-chemistry.org]
- 3. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. IR Spectrum: Amines [quimicaorganica.org]
- 8. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis of Synthesized (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride: A Guide for Drug Development Professionals
Comparative Purity Analysis of Synthesized (5-Methyl-1H-indol-2-yl)methanamine Hydrochloride: A Guide for Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), the quality of each chemical building block, or intermediate, is paramount.[1][2] (5-Methyl-1H-indol-2-yl)methanamine hydrochloride is a key intermediate, belonging to the versatile indole class of compounds, which are scaffolds for numerous therapeutic agents.[3][4] The purity of this intermediate directly influences the reaction kinetics, yield, and, most critically, the impurity profile of the final API.[5] Even trace impurities can lead to unwanted side reactions, the formation of toxic by-products, or compromise the stability and efficacy of the drug product.[6]
This guide provides an in-depth comparison of orthogonal analytical techniques for determining the purity of synthesized (5-Methyl-1H-indol-2-yl)methanamine hydrochloride. We will delve into the causality behind experimental choices, present detailed protocols, and advocate for a multi-faceted, self-validating approach to purity assessment, ensuring the highest standards of scientific integrity for researchers and drug development professionals.[5][7]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust analysis relies on an integrated strategy, where different techniques with distinct separation and detection principles are used to corroborate findings. This orthogonal approach ensures that a wide range of potential impurities—structurally related, residual solvents, or inorganic salts—are reliably detected and quantified. For (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, the core analytical toolkit comprises High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Expertise & Rationale: HPLC is the gold standard for purity determination of non-volatile and thermally labile pharmaceutical compounds.[8] For an indole derivative like (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[9] Separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase (typically C18-silica). Because amines can exhibit poor peak shape due to interaction with residual silanols on the column, the mobile phase is typically acidified (e.g., with formic or phosphoric acid) to ensure the analyte is protonated, leading to sharp, symmetrical peaks ideal for accurate quantification.[9][10]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized (5-Methyl-1H-indol-2-yl)methanamine hydrochloride.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm, a characteristic wavelength for the indole chromophore.[11]
-
Column Temperature: 30°C.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal secondary peaks. The retention time of the main peak should be consistent with a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Powerhouse
Expertise & Rationale: GC-MS offers unparalleled separation efficiency and definitive identification capabilities. However, primary amines and their hydrochloride salts are polar and non-volatile, making them notoriously difficult to analyze directly by GC, often resulting in severe peak tailing.[12][13] To overcome this, a crucial derivatization step is employed to convert the amine into a less polar, more volatile derivative suitable for GC analysis.[14] Reaction with benzenesulfonyl chloride is a robust method for this purpose.[15] The mass spectrometer then provides structural confirmation of the analyte and its impurities.[16]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Transfer 1 mL of the 1 mg/mL sample solution into a vial.
-
Add 200 µL of 10 M Sodium Hydroxide (NaOH) solution.[14]
-
Add 200 µL of Benzenesulfonyl Chloride (BSC).[14]
-
Seal the vial and agitate the mixture at room temperature for 30 minutes.
-
Extract the derivatized product with an organic solvent like ethyl acetate.
-
Dry the organic layer and reconstitute in a suitable volume for GC-MS injection.
-
-
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or TOF detector).
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Injector Temperature: 290°C.
-
Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped at 20°C/min to 300°C and held for 5 minutes.
-
MS Transfer Line: 290°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Data Interpretation:
-
Purity is assessed from the total ion chromatogram (TIC) by area percentage. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the derivatized (5-Methyl-1H-indol-2-yl)methanamine. Impurity peaks can be tentatively identified by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[17][18] Both ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of functional groups.[19][20][21] For purity analysis, NMR excels at detecting impurities that may be co-eluting with the main peak in chromatography or are otherwise invisible to UV detection.[22] The presence of signals that cannot be assigned to the target molecule or the solvent indicates impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and keeps the N-H protons visible.
-
-
Instrumentation & Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full structural assignment.
-
-
Data Interpretation:
-
The ¹H NMR spectrum should show characteristic signals for the methyl group, the aromatic and indole protons, and the aminomethyl group.
-
The ¹³C NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
The integral of the proton signals should correspond to the number of protons in each environment. Impurity peaks will have integrals that are inconsistent with the main structure and may show different chemical shifts or coupling patterns.
-
Elemental Analysis: Validating the Empirical Formula
Expertise & Rationale: Elemental analysis provides a fundamental assessment of purity by measuring the mass percentages of carbon, hydrogen, and nitrogen in the sample.[23] The experimental results are compared to the theoretical values calculated from the compound's molecular formula (C₁₀H₁₂N₂·HCl or C₁₀H₁₃ClN₂).[24] A close correlation (typically within ±0.4%) indicates that the bulk of the sample is composed of the correct elements in the correct ratio, confirming the empirical formula and the presence of the hydrochloride salt.[22]
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dried sample (1-3 mg) is required.
-
-
Instrumentation:
-
The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.
-
-
Data Interpretation:
-
Theoretical Calculation for C₁₀H₁₃ClN₂:
-
Molecular Weight: 196.68 g/mol
-
%C = (10 * 12.011) / 196.68 * 100 = 61.07%
-
%H = (13 * 1.008) / 196.68 * 100 = 6.66%
-
%N = (2 * 14.007) / 196.68 * 100 = 14.24%
-
%Cl = (1 * 35.453) / 196.68 * 100 = 18.02%
-
-
The experimental values are compared to these theoretical percentages.
-
Data Presentation and Workflow Visualization
A systematic workflow ensures all aspects of purity are addressed.
Caption: Integrated workflow for purity analysis of pharmaceutical intermediates.
Sources
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- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
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- 16. waters.com [waters.com]
- 17. Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. theses.gla.ac.uk [theses.gla.ac.uk]
- 23. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 24. medkoo.com [medkoo.com]
A Senior Application Scientist's Guide to the Elemental Analysis of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride
A Senior Application Scientist's Guide to the Elemental Analysis of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Molecular Identity
In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built.[1][2] The compound (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, with the molecular formula C₁₀H₁₃ClN₂, is a molecule of interest for which precise structural and compositional data are paramount. While a suite of modern analytical techniques provides a wealth of information, elemental analysis (EA) remains a fundamental, quantitative method for confirming the empirical and molecular formula of a synthesized compound.[3]
This guide provides an in-depth, experience-driven perspective on the characterization of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, focusing on the pivotal role of elemental analysis. We will explore the causality behind the experimental choices, compare its performance with alternative techniques, and present a framework for integrating multiple analytical data points to build a self-validating and trustworthy characterization package.
Part 1: The Foundational Role of Elemental Analysis
Before delving into complex structural elucidation or biological assays, a scientist must answer a fundamental question: "Is the bulk material I have what I think it is?" Elemental analysis directly addresses this by determining the mass fractions of carbon, hydrogen, and nitrogen. For a hydrochloride salt, the percentage of chlorine can also be determined, although CHN analysis is the most common starting point.
The core principle of modern CHN analysis is combustion.[4] A small, precisely weighed amount of the pure sample is combusted at high temperatures in an oxygen-rich environment.[4] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and measured by a thermal conductivity detector (TCD), allowing for the calculation of the percentage of each element in the original sample.[4]
For (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, the theoretical elemental composition provides the benchmark against which experimental results are judged.
Table 1: Theoretical Elemental Composition of C₁₀H₁₃ClN₂
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |
| Carbon (C) | 12.011 | 10 | 120.110 | 61.07% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.66% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.03% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.24% |
| Total | 196.681 | 100.00% | ||
| Note: Values are calculated based on standard atomic weights and may vary slightly from other sources. Data derived from calculations based on standard atomic weights.[5] |
Part 2: A Validated Experimental Protocol for CHN Analysis
Trustworthy data comes from a robust and well-controlled experimental process. The following protocol is designed as a self-validating system, incorporating standards and checks to ensure data integrity.
Step-by-Step Methodology
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes of the elemental analyzer are properly packed and conditioned.
-
Perform a leak check to guarantee the integrity of the gas flow paths.
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide). The calibration should be verified by running the standard as a sample; results must fall within the instrument's specified tolerance (typically <0.3% absolute deviation).[6]
-
-
Sample Preparation (The Critical Step):
-
Purity is Paramount: The sample must be of the highest possible purity. Impurities such as residual solvents, moisture, or inorganic salts will significantly skew the results.[6] It is imperative to confirm purity (>95%, ideally >99%) by an orthogonal method like HPLC or NMR prior to EA.
-
Drying: Dry the (5-Methyl-1H-indol-2-yl)methanamine hydrochloride sample thoroughly under a high vacuum for several hours to remove any residual water or solvents. Amine hydrochlorides can be hygroscopic, making this step crucial.
-
Weighing: Accurately weigh approximately 2-3 mg of the dried, powdered sample into a tin capsule using a calibrated microbalance.
-
Encapsulation: Securely crimp the tin capsule to ensure no sample is lost and that it is fully contained for complete combustion.
-
-
Data Acquisition:
-
Run a blank (empty tin capsule) to establish the baseline.
-
Analyze the certified standard to confirm the calibration is still valid.
-
Analyze the (5-Methyl-1H-indol-2-yl)methanamine hydrochloride sample in triplicate to ensure reproducibility.[6]
-
Run the certified standard again every 5-10 samples to monitor for any instrument drift.[6]
-
Workflow for Elemental Analysis
Caption: Experimental workflow for CHN elemental analysis.
Part 3: Interpreting the Data - The ±0.4% Rule
For a new compound's characterization to be accepted for publication in most reputable chemistry journals, the experimentally determined mass percentages for C, H, and N must be within ±0.4% (absolute) of the calculated theoretical values.[7][8][9] This standard serves as a crucial gatekeeper for purity and correct formula assignment.
Table 2: Interpreting Experimental Data for C₁₀H₁₃ClN₂
| Element | Theoretical % | Scenario A: "Good" Data (Acceptable) | Δ (Absolute) | Scenario B: "Bad" Data (Unacceptable) | Δ (Absolute) | Plausible Cause for "Bad" Data |
| C | 61.07% | 60.85% | 0.22% | 59.95% | 1.12% | Presence of water (lowers C%) |
| H | 6.66% | 6.78% | 0.12% | 7.15% | 0.49% | Presence of water (raises H%) |
| N | 14.24% | 14.31% | 0.07% | 13.80% | 0.44% | Inorganic salt impurity (no N) |
Causality Behind Deviations:
-
Low C, High H: This is a classic signature of the presence of water (H₂O) in a hygroscopic sample. The water contributes hydrogen but no carbon, artificially lowering the carbon percentage and raising the hydrogen percentage of the overall mass.
-
All Values Low: This often indicates the presence of a non-combustible inorganic impurity (e.g., silica gel from chromatography, NaCl) that contributes mass but does not produce CO₂, H₂O, or N₂.
-
Consistently Off Values: If the deviation is consistent across multiple pure samples, it may point to an incorrect molecular formula assignment.
Part 4: A Comparative Guide: EA in a Multi-Technique World
Elemental analysis does not exist in a vacuum. Its true power is realized when its quantitative data is integrated with the qualitative and structural information from other techniques.[10]
Table 3: Comparison of Key Characterization Techniques
| Technique | Primary Question Answered | Strengths | Limitations |
| Elemental Analysis (EA) | What is the elemental ratio of the bulk sample? | Highly accurate and precise for elemental composition; confirms empirical formula. | Provides no structural information; highly sensitive to impurities.[6] |
| High-Resolution MS (HRMS) | What is the exact mass of the molecule? | Confirms molecular formula with high confidence (within 5 ppm); requires very little sample.[8] | Provides limited structural connectivity data; may not detect impure bulk. |
| NMR Spectroscopy (¹H, ¹³C) | How are the atoms connected? What is the molecular structure? | Unparalleled for detailed structural elucidation; can also indicate purity.[10] | Less quantitative for elemental composition; paramagnetic compounds can be problematic.[3] |
| IR Spectroscopy | What functional groups are present? | Fast, simple confirmation of key functional groups (e.g., N-H stretches in amine salts).[11] | Provides limited information on the overall molecular skeleton. |
| HPLC/UPLC | How pure is the sample? | Excellent for quantifying purity and identifying the number of components in a mixture. | Provides no structural or elemental information on its own. |
An Integrated Characterization Strategy
A robust characterization package for (5-Methyl-1H-indol-2-yl)methanamine hydrochloride is not a linear process but a logical, interconnected workflow. The data from each technique should corroborate the others, building a comprehensive and undeniable profile of the molecule.
Caption: Integrated workflow for comprehensive compound characterization.
Conclusion
The characterization of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride, like any NCE, demands a multi-faceted analytical approach. Elemental analysis serves as the essential quantitative pillar, providing a direct and robust measure of a compound's elemental makeup and confirming its empirical formula. While modern spectroscopic techniques like NMR and HRMS offer exquisite structural and mass information, they answer different questions. The true strength of a drug development professional lies in skillfully integrating the data from all these methods. When the high purity confirmed by HPLC, the detailed structure from NMR, and the exact mass from HRMS are all in agreement with the elemental ratios provided by elemental analysis, one achieves a state of analytical consilience—a trustworthy and complete molecular identity.
References
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TA Instruments. (2023). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. [Link]
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Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]
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Amini, M. K., Defreese, J. D., & Hathaway, L. R. (1981). Comparison of Three Instrumental Spectroscopic Techniques for Elemental Analysis of Kansas Shales. Applied Spectroscopy, 35(5), 497-501. [Link]
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Convert Units. Molecular weight of C10H13ClN2. Convert Units. [Link]
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Bohar, B., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Materials, 14(9), 2243. [Link]
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Research and Reviews. (2024, December 27). Chemical Characterization Techniques: Identifying Composition and Structure. Research and Reviews. [Link]
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CS Analytical. Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical. [Link]
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Török, G., et al. (2025, August 6). Modern characterization techniques for pharmaceutical substances and products. ResearchGate. [Link]
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Butler, J. M., et al. (2006). Use of elemental analysis to determine comparative performance of established DNA quantification methods. Analytical Biochemistry, 354(1), 49-57. [Link]
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Le, P., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
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Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 485-493. [Link]
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PubChemLite. (5-methyl-1h-indol-2-yl)methanamine hydrochloride (C10H12N2). PubChemLite. [Link]
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University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. uOttawa. [Link]
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PubChemLite. 1-(2-chlorophenyl)piperazine (C10H13ClN2). PubChemLite. [Link]
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Safety & Regulatory Compliance
Personal Protective Equipment & Handling Guide: (5-Methyl-1H-indol-2-yl)methanamine hydrochloride
Personal Protective Equipment & Handling Guide: (5-Methyl-1H-indol-2-yl)methanamine hydrochloride
Executive Summary: The "Hidden" Hazard Profile
Researchers often categorize indole-based salts merely as "irritants" due to their hydrochloride tail. However, (5-Methyl-1H-indol-2-yl)methanamine hydrochloride presents a dual-threat profile that demands a higher tier of safety protocol than standard organic salts.
-
The Visible Hazard (Chemical): As a hydrochloride salt, it is hygroscopic and acidic. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid, causing immediate irritation or corrosion.
-
The Invisible Hazard (Pharmacological): The indole-methanamine scaffold is a structural analog of serotonin (5-HT). Unlike simple inorganic salts, accidental absorption of this compound can trigger serotonergic activity or CNS modulation.
Core Directive: Treat this substance not just as a chemical corrosive, but as a potent bioactive agent .
Risk Assessment & PPE Matrix
The following matrix is designed to prevent two specific failure modes: Dust Inhalation (solid state) and Dermal Permeation (solution state).
PPE Selection Logic
-
Glove Material: Standard latex is insufficient for organic amines in solution. Nitrile provides better chemical resistance, but thickness is critical.
-
Respiratory: The hydrochloride salt is fine and electrostatic; it will aerosolize during weighing.
The PPE Decision Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Technical Rationale |
| Respiratory | Mandatory: Fume Hood. If hood unavailable: P100/N95 Particulate Respirator. | Mandatory: Fume Hood. Surgical masks provide NO protection. | Prevents inhalation of acidic dust which causes bronchial spasms. |
| Dermal (Hands) | Single Layer: Nitrile (min 0.11 mm / 4 mil). | Double Layer: Nitrile (Inner) + Nitrile (Outer). Change outer glove immediately upon splash. | Organic amines can permeate thin nitrile <15 mins. Double gloving creates a breakthrough buffer. |
| Ocular | Safety Glasses with side shields. | Chemical Splash Goggles (Indirect Vent). | Protects against acidic hydrolysis on the cornea. |
| Body | Lab Coat (Cotton/Poly blend). | Lab Coat + Chemical Apron (if >100mL). | Cotton minimizes static buildup which disperses powder. |
Operational Workflow: Step-by-Step Protocols
Phase A: Weighing & Solubilization (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Static Control: Indole salts are prone to static charging. Use an anti-static gun or polonium strip inside the balance enclosure before opening the vial.
-
The "Wetting" Technique:
-
Do not dump powder into a solvent vortex (causes aerosolization).
-
Protocol: Place the solid in the vessel first. Add the solvent (e.g., DMSO, Methanol) slowly down the side of the vessel wall to wet the powder gently.
-
-
Dissolution Exotherm: The HCl neutralization or solvation may generate mild heat. Ensure the vessel is vented (if closed) to prevent pressure buildup.
Phase B: Reaction Monitoring
When using this compound in nucleophilic substitutions or reductive aminations:
-
Acidity Check: The HCl salt will scavenge bases (TEA, DIPEA). Ensure your protocol accounts for the extra equivalent of base required to neutralize the HCl, otherwise, the reaction yield will stall.
Visualizing the Hazard Pathway
The following diagram illustrates why strict PPE is necessary by mapping the biological impact of exposure.
Caption: Dual-hazard pathway showing immediate chemical irritation (HCl) and potential delayed pharmacological effects (Indole).
Emergency Response & Decontamination
Scenario: Powder Spill (>500 mg) outside Fume Hood
-
Evacuate & Isolate: Clear the immediate area (radius 3m).
-
PPE Upgrade: Don a P100 respirator and double nitrile gloves before re-entering.
-
Dry Clean-up (Preferred): Do not wet the powder initially (creates corrosive sludge). Use a HEPA-filtered vacuum or gently sweep with a brush and pan into a sealable bag.
-
Wet Decontamination: Once the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidic residue (observe for bubbling).
-
Final Wash: Rinse with water and dry.
First Aid:
-
Eye Contact: Flush for 15 minutes minimum.[1][2] The HCl component causes rapid damage; speed is more critical than transport.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration combined with potential CNS stimulation (seizures) makes vomiting dangerous.
Disposal Protocols: The "Neutralization" Strategy[3][4]
Do not dispose of the raw HCl salt in general organic waste if possible, as it can acidify the waste drum and cause incompatibility issues.
Recommended Disposal Workflow:
Caption: Segregation workflow ensuring pH stability before commingling with bulk organic waste streams.
References
-
PubChem. (n.d.). (1H-Indol-5-yl)methanamine | C9H10N2.[3] National Library of Medicine. Retrieved February 24, 2026, from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
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Yu, A.-M. (2008).[5] Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 242–253. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
